7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one
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Overview
Description
7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines. These compounds are characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with pyrimidine derivatives under specific reaction conditions. For example, the reaction of 2-aminopyridine with formamide in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often start with readily available starting materials and proceed through a series of chemical reactions, including condensation, cyclization, and purification steps. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield unsaturated derivatives, while substitution reactions can produce a variety of substituted pyrido[4,3-D]pyrimidines .
Scientific Research Applications
7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine: This compound is structurally similar but lacks the double bond present in 7,8-Dihydropyrido[4,3-D]pyrimidin-5(6H)-one.
Pyrido[2,3-D]pyrimidin-7(8H)-one: Another related compound with a different fusion pattern of the pyridine and pyrimidine rings.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a double bond, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h3-4H,1-2H2,(H,9,11) |
InChI Key |
MSYWUMMQKFICAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CN=CN=C21 |
Origin of Product |
United States |
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